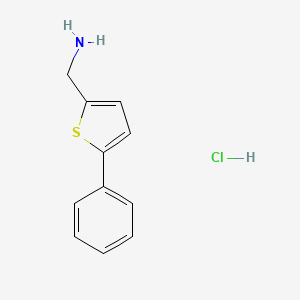

(5-Phenylthiophen-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

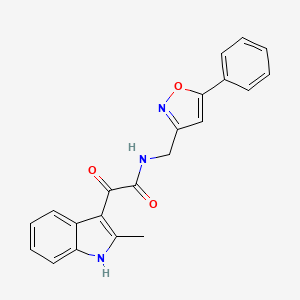

“(5-Phenylthiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1216555-30-4 . It has a molecular weight of 225.74 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H11NS.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Biased Agonists in Antidepressant Research

(5-Phenylthiophen-2-yl)methanamine hydrochloride and its derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, have shown promising antidepressant-like activity. In a study by Sniecikowska et al. (2019), these derivatives demonstrated high receptor affinity, selectivity, and robust stimulation of ERK1/2 phosphorylation, indicating their potential in antidepressant drug development (Sniecikowska et al., 2019).

Catalyst in Transfer Hydrogenation Reactions

The compound has been used in the synthesis of N-heterocyclic ruthenium(II) complexes, which serve as catalysts in transfer hydrogenation reactions. Karabuğa et al. (2015) reported that these complexes achieved high conversions and TOF values in hydrogenation processes (Karabuğa et al., 2015).

Applications in Synthesis of Novel Compounds

The structure of this compound has been utilized in synthesizing various novel compounds. For instance, Shimoga et al. (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, indicating the versatility of this compound in chemical synthesis (Shimoga et al., 2018).

Creation of Iminophosphoranes

This compound has been used in generating N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This is achieved via in-situ generation of densely functionalized iminophosphoranes, as demonstrated by Ramazani et al. (2012) (Ramazani et al., 2012).

Photocytotoxicity in Cancer Treatment

This compound has shown potential in the development of iron(III) complexes with photocytotoxic properties. These complexes have been investigated for their ability to generate reactive oxygen species and induce apoptosis in cancer cells under red light, as reported by Basu et al. (2014) (Basu et al., 2014).

Synthesis of Boronates with Antiosteoclast Activity

In another application, this compound has been utilized in the synthesis of boronates with potential antiosteoclast activity, as explored by Reddy et al. (2012) (Reddy et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

(5-phenylthiophen-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIVNHSIJGWEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2435116.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2435127.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2435129.png)

![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)

![N-[1-(1-Phenylimidazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2435132.png)

![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)